2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
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Overview
Description
2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a synthetic compound belonging to the class of imidazolines Imidazolines are heterocyclic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of octadecylamine with glyoxal and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazoline ring. Microwave-assisted synthesis has been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazolines and imidazoles, which can have different functional groups attached to the nitrogen or carbon atoms of the ring.
Scientific Research Applications
2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with cellular membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the imidazoline ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but with a heptadecyl chain instead of an octadecyl chain.
2-Decyl-4,5-dihydro-1H-imidazole: Contains a shorter decyl chain.
2-Dodecyl-4,5-dihydro-1H-imidazole: Features a dodecyl chain.
Uniqueness
The uniqueness of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine lies in its long octadecyl chain, which imparts distinct physicochemical properties, such as enhanced hydrophobicity and membrane interaction capabilities. These properties make it particularly useful in applications requiring strong surfactant and emulsifying actions .
Properties
CAS No. |
50906-72-4 |
---|---|
Molecular Formula |
C23H47N3 |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
2-(2-octadecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C23H47N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-25-20-22-26(23)21-19-24/h2-22,24H2,1H3 |
InChI Key |
DRFUISFZQDKCNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=NCCN1CCN |
Origin of Product |
United States |
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